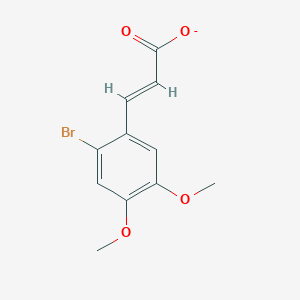

2-Bromo-4,5-dimethoxycinnamic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJCWIFRXCLULX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4,5 Dimethoxycinnamic Acid and Its Analogues

Established Synthetic Routes for 2-Bromo-4,5-dimethoxycinnamic Acid

The traditional synthesis of this compound and its analogues relies on a series of well-documented chemical transformations. These routes typically involve the formation of the cinnamic acid backbone followed by or preceded by the bromination of the aromatic ring.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of cinnamic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. thepharmajournal.comrsc.org For the synthesis of this compound, the precursor 2-bromo-4,5-dimethoxybenzaldehyde (B182550) is reacted with malonic acid. google.com This reaction is typically catalyzed by a basic catalyst like pyridine (B92270) with a small amount of piperidine (B6355638). thepharmajournal.comnih.gov The use of basic solvents like pyridine and piperidine generally leads to decarboxylation, resulting in the formation of the desired cinnamic acid derivative. thepharmajournal.com

The Doebner modification of the Knoevenagel condensation, which also uses pyridine and piperidine, is a common approach. thepharmajournal.com While effective, a significant drawback of this method can be the long reaction times required for completion. jocpr.com

| Reaction | Reactants | Catalyst/Solvent | Key Feature |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Basic Catalyst (e.g., Pyridine/Piperidine) | Forms a C=C bond, crucial for the cinnamic acid structure. |

| Doebner Modification | Aromatic Aldehyde, Malonic Acid | Pyridine, Piperidine | Leads to decarboxylation to form the α,β-unsaturated acid. thepharmajournal.com |

Alternative Synthetic Pathways for Cinnamic Acid Derivatives

Beyond the Knoevenagel condensation, other methods are employed for synthesizing the broader class of cinnamic acid derivatives, which can be adapted for this compound.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. thepharmajournal.comjocpr.com For instance, benzaldehyde (B42025) can react with acetic anhydride and sodium acetate (B1210297) to produce cinnamic acid. thepharmajournal.commdpi.com However, a major limitation of the Perkin reaction is the potential for side product formation when aldehydes are in the presence of a base, and it is generally not efficient for aldehydes containing electron-donating groups. jocpr.com

Heck Coupling: This palladium-catalyzed reaction couples an aryl halide with an alkene. thepharmajournal.com For example, iodobenzene (B50100) can be reacted with methyl acrylate (B77674) in the presence of a palladium catalyst to synthesize methyl cinnamate (B1238496), which can then be hydrolyzed to cinnamic acid. thepharmajournal.com

Claisen Condensation: This method can also be used to form the carbon-carbon bonds necessary for the cinnamic acid backbone. mdpi.com

Directed Bromination Strategies in Precursor Synthesis

A critical step in the synthesis of this compound is the regioselective bromination of the aromatic ring. This is often carried out on a precursor molecule.

One documented method involves the direct bromination of 3,4-dimethoxybenzaldehyde (B141060) with bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzaldehyde. google.com Another approach starts with the more accessible 3,4-dimethoxytoluene. This compound undergoes a directed bromination using a mixture of sulfuric acid, hydrogen peroxide, and a metal bromide (such as sodium bromide or potassium bromide) to produce 2-bromo-4,5-dimethoxytoluene. This intermediate is then oxidized, for example with potassium permanganate, to afford 2-bromo-4,5-dimethoxybenzoic acid. google.com

| Starting Material | Brominating Agent | Solvent/Conditions | Product |

| 3,4-dimethoxybenzaldehyde | Bromine | Acetic Acid | 2-bromo-4,5-dimethoxybenzaldehyde google.com |

| 3,4-dimethoxytoluene | H₂SO₄, H₂O₂, NaBr/KBr | - | 2-bromo-4,5-dimethoxytoluene google.com |

Advanced Synthetic Approaches and Innovations

To address some of the limitations of traditional methods, such as long reaction times and the use of hazardous reagents, more advanced and sustainable synthetic strategies are being developed.

Microwave-Assisted Synthesis in Cinnamic Acid Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and selectivity. tandfonline.comresearchgate.net

In the context of cinnamic acid synthesis, microwave irradiation has been successfully applied to the Knoevenagel condensation. researchgate.netnih.gov For example, aryl aldehydes can be reacted with malonic acid under solvent-free conditions using a catalyst like polyphosphate ester (PPE) and microwave heating. thepharmajournal.comtandfonline.comresearchgate.net This method is advantageous as it can be applied to aldehydes with electron-donating groups, a challenge for the Perkin reaction. jocpr.com Another microwave-assisted approach involves the use of tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate in water, offering an eco-friendly option. thepharmajournal.com

| Method | Reactants | Catalyst/Conditions | Advantages |

| MAOS Knoevenagel | Aryl Aldehyde, Malonic Acid | PPE, Solvent-free, Microwave | Rapid reaction, high yields, suitable for electron-rich aldehydes. thepharmajournal.comtandfonline.comresearchgate.net |

| MAOS Knoevenagel | Aromatic Aldehyde, Malonic Acid | TBAB, K₂CO₃, Water, Microwave | Eco-friendly, excellent yields. thepharmajournal.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of cinnamic acid derivatives.

One key aspect is the replacement of hazardous solvents like pyridine, which is carcinogenic, with more benign alternatives. rsc.org For instance, in the Knoevenagel condensation, pyridine can be substituted with an aliphatic tertiary amine like triethylamine (B128534) (TEA) in a solvent such as toluene. rsc.org This system allows for easier handling, separation, and recycling of the solvent and catalyst. rsc.org

The use of water as a solvent, as seen in some microwave-assisted methods, is another significant step towards a greener synthesis. thepharmajournal.com Furthermore, the development of solvent-free reaction conditions, often coupled with microwave assistance, minimizes waste and environmental impact. tandfonline.comresearchgate.net Catalytic approaches, such as using boric acid for Knoevenagel condensations, also contribute to greener synthesis by being mild and efficient. mdpi.com

Chemoenzymatic Synthesis and Biocatalysis for Analogues

The integration of enzymatic processes with chemical synthesis, known as chemoenzymatic synthesis, along with the direct use of microorganisms or isolated enzymes (biocatalysis), offers powerful strategies for producing analogues of this compound. These biocatalytic methods are prized for their high specificity, mild reaction conditions, and potential for creating complex molecules that are challenging to produce through traditional chemical routes.

Microbial transformation is a key biocatalytic technique used to generate novel metabolites from precursor compounds. rsc.org Various microorganisms can be employed to introduce specific chemical modifications to cinnamic acid derivatives, leading to new compounds with potentially enhanced biological activities. rsc.org This approach leverages the natural metabolic pathways of microorganisms to perform reactions like hydroxylations, reductions, or glycosylations with high regio- and stereoselectivity.

A significant area of biocatalysis applied to cinnamic acid analogues is the asymmetric reduction of the carbon-carbon double bond to yield chiral molecules. ingentaconnect.com Ene-reductases (ENEs) are enzymes that catalyze this transformation, although their efficiency can be dependent on the nature of the electron-withdrawing group (EWG) conjugated to the double bond. ingentaconnect.com While carbonyls and nitro groups are highly favorable EWGs, carboxylic acids and esters can result in poorer reactivity. ingentaconnect.com To overcome this, a substrate engineering strategy can be employed, where the carboxylic acid is converted into a more reactive derivative, such as a fluorinated ester or a cyclic imide, thereby enhancing the ability of ENEs to reduce the double bond. ingentaconnect.com

Another biocatalytic approach involves the use of enzymes like Novozym 435 for esterification reactions. This method has been successfully used to synthesize derivatives such as ethyl ferulate and octyl methoxycinnamate. jocpr.com The key advantages of this enzymatic method include high conversion rates and the ability to reuse the enzyme catalyst multiple times without a significant loss of activity. jocpr.com

Table 1: Examples of Biocatalytic Transformations for Cinnamic Acid Analogues

| Biocatalytic Method | Enzyme/Organism | Transformation Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Ene-reductases (ENEs) | C=C Double Bond Reduction | Activated Cinnamic Acids | Chiral Phenylpropanoic Acids | ingentaconnect.com |

| Esterification | Novozym 435 | Ester Formation | p-methoxycinnamic acid | Octyl methoxycinnamate | jocpr.com |

| Microbial Transformation | Various Microorganisms | Hydroxylation, etc. | Cinnamic Acid | Novel Hydroxylated Derivatives | rsc.org |

Stereoselective Synthesis of this compound Isomers

The geometry of the double bond in cinnamic acid derivatives, designated as (E) or (Z), significantly influences their physical, chemical, and biological properties. nih.gov Consequently, methods for the stereoselective synthesis of specific isomers of this compound are of great importance.

Control of (E/Z)-Isomerism in Cinnamic Acid Synthesis

The trans or (E)-isomer of cinnamic acid is typically the more common and thermodynamically stable form. vedantu.com However, specific synthetic strategies have been developed to access the less stable cis or (Z)-isomer through isomerization of the more readily available (E)-isomer.

A prominent method for achieving (E) → (Z) isomerization is through photocatalysis using selective energy transfer. researchgate.net This process involves irradiating a solution of an (E)-cinnamic acid derivative in the presence of an organic photosensitizer. The excited state of the photosensitizer transfers energy to the (E)-isomer, promoting its conversion to the (Z)-isomer. researchgate.net The directionality of this process is ensured because the reverse reaction from the (Z)-isomer is often inefficient due to steric factors that deconjugate the chromophore. researchgate.net For example, inexpensive catalysts like thioxanthen-9-one (B50317) or vitamin B2 (riboflavin) under visible light irradiation (e.g., at 402 nm) can effectively catalyze this transformation for cinnamides, achieving high yields and Z:E ratios. researchgate.net

Conversely, the conversion of (Z)-isomers to the more stable (E)-isomers can also be controlled. A simple method involves using a trace amount of iodine as a catalyst in solution, which can lead to the complete conversion of a (Z)-cinnamic acid derivative to its (E)-isomer. google.com Interestingly, the reverse process can be initiated by sunlight; irradiating the (E)-isomer can convert it back to the (Z)-isomer with conversion rates reported between 25-55%. google.com

Traditional condensation reactions often favor the formation of the (E)-isomer. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt, is a primary method for synthesizing (E)-cinnamic acids. thepharmajournal.com Similarly, Claisen-Schmidt condensation can also be employed to produce (E)-cinnamic acid derivatives in high yields. jocpr.com

Table 2: Methods for Controlling (E/Z)-Isomerism in Cinnamic Acid Derivatives

| Method | Catalyst/Conditions | Transformation | Typical Outcome | Reference |

|---|---|---|---|---|

| Photocatalysis | Thioxanthen-9-one / 402 nm light | (E) → (Z) Isomerization | High yield of (Z)-isomer (up to 99:1 Z:E) | researchgate.net |

| Photocatalysis | Riboflavin / 402 nm light | (E) → (Z) Isomerization | Efficient conversion to (Z)-cinnamides | researchgate.net |

| Catalytic Isomerization | Trace Iodine | (Z) → (E) Isomerization | Complete conversion to (E)-isomer | google.com |

| Sunlight Irradiation | Sunlight | (E) → (Z) Isomerization | 25-55% conversion to (Z)-isomer | google.com |

| Perkin Reaction | Aromatic Aldehyde + Acid Anhydride | Condensation | Synthesis of (E)-Cinnamic Acid | thepharmajournal.com |

Chiral Synthesis of Related Cinnamic Acid Derivatives

Beyond the geometry of the double bond, the synthesis of chiral cinnamic acid derivatives, where stereocenters are introduced into the molecule, is a sophisticated area of synthetic chemistry. One of the most efficient methods for this is the catalytic asymmetric epoxidation of the cinnamate double bond to produce chiral glycidic acid derivatives. acs.org These products are valuable intermediates in the synthesis of complex molecules. acs.org

This transformation can be achieved by treating a cinnamic acid ester, such as methyl (E)-4-methoxycinnamate, with a chiral dioxirane (B86890) generated in situ. acs.org The dioxirane is typically formed from a catalytic amount of a C₂-symmetric ketone, like a binaphthyl ketone, in the presence of an oxidant. acs.org This method can provide the corresponding chiral glycidic acid esters in high yields (up to 95%) and with good enantioselectivity (up to 92% ee). acs.org The stereochemical outcome of the epoxidation is controlled by the chirality of the ketone catalyst. acs.org

The synthesis of novel chiral liquid crystalline materials has also been accomplished using cinnamic acid as a core structure. tandfonline.com In these syntheses, a chiral moiety, such as lactic acid, is incorporated into the molecule. The resulting enantiomers can be separated and purified using techniques like preparative liquid chromatography to achieve high optical purity (≥99%). tandfonline.com

Table 3: Chiral Synthesis Approaches for Cinnamic Acid Derivatives

| Method | Catalyst/Reagent | Transformation | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Catalytic Asymmetric Epoxidation | C₂-Symmetric Binaphthyl Ketone | Epoxidation of C=C bond | Chiral Glycidic Acid Esters | High yield (up to 95%) and enantiomeric excess (up to 92% ee) | acs.org |

| Incorporation of Chiral Moiety | Lactic Acid | Esterification/Amidation | Chiral Liquid Crystals | High optical purity (≥99%) after purification | tandfonline.com |

Structure Activity Relationship Sar Studies of 2 Bromo 4,5 Dimethoxycinnamic Acid and Its Analogues

Impact of Bromine Substitution on Biological Efficacy

The introduction of a bromine atom to a pharmacologically active molecule can significantly alter its biological efficacy through various mechanisms, including steric and electronic effects, and by influencing the compound's metabolic stability. In the context of cinnamic acid derivatives and related phenolic compounds, bromination has been shown to be a key determinant of activity.

The bromination of a phenyl ring, as in 2-Bromo-4,5-dimethoxycinnamic acid, is an electrophilic aromatic substitution. The bromine atom, acting as an electrophile, substitutes a hydrogen atom on the aromatic ring. sunankalijaga.org This substitution modifies the electronic distribution and steric profile of the molecule. For instance, the synthesis of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a compound derived from 2-bromo-4,5-dimethoxybenzaldehyde (B182550), has been accomplished, and this chalcone (B49325) demonstrated moderate anticancer activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL. researchgate.net This suggests that the bromo-dimethoxy substitution pattern can confer cytotoxic properties.

Furthermore, studies on other classes of molecules highlight the importance of bromine substitution. In a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the introduction of a bromine atom was found to be highly favorable for antiproliferative potency, particularly against the MCF7 human breast cancer cell line. nih.govcsic.es Specifically, compounds with a 4-bromo-2,5-dimethoxyphenyl structure were among the most potent, inhibiting tubulin polymerization and inducing apoptosis. nih.govcsic.es This underscores that bromine can be a critical pharmacophoric element, enhancing interactions with biological targets like tubulin. nih.gov The position of the bromine is also crucial; studies on other scaffolds have shown that substitution at different positions on the phenyl ring leads to varying levels of activity. csic.es

The biological activity of brominated compounds can also be linked to their ability to form halogen bonds, which are non-covalent interactions between a halogen atom and an electron donor. nih.gov Analysis of protein-ligand structures has shown that bromine has a high propensity to interact with amino acid residues like arginine, which can be crucial for stabilizing the ligand in a receptor's binding site. nih.gov

Role of Dimethoxy Groups in Modulating Bioactivity

The two methoxy (B1213986) (-OCH3) groups on the phenyl ring of this compound are pivotal in defining its bioactivity. The number and position of methoxy substituents on a cinnamic acid derivative are known to determine the potency and range of its biological actions. nih.gov These groups influence the molecule's electronic properties, lipophilicity, and ability to penetrate biological membranes. nih.govresearchgate.net

Research has shown that methoxylated derivatives of cinnamic acid possess a wide array of pharmacological activities, including antimicrobial, antidiabetic, anticancer, and neuroprotective properties. nih.govresearchgate.net Specifically, 3,4-dimethoxycinnamic acid has been noted for its neuroprotective and lipoxygenase inhibitory activities. nih.govmdpi.com The presence of dimethoxy groups, as seen in compounds like 3,4-dimethoxycinnamic acid, has been implicated in the inhibition of soybean lipoxygenase, an enzyme involved in inflammation. mdpi.com

The metabolic stability of the molecule is also affected by methoxylation. The presence of -OCH3 groups can inhibit the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation reactions, potentially allowing the compounds to reach the bloodstream in their unchanged, active form. nih.gov

In studies comparing different methoxylation patterns, derivatives of 3,4-dimethoxycinnamic acid have demonstrated significant antioxidant and hypolipidemic activities. mdpi.com For example, a conjugate of 3,4-dimethoxycinnamic acid with thiomorpholine (B91149) showed considerable activity in inhibiting lipid peroxidation. mdpi.com The antiproliferative effects of methoxylated cinnamic acid esters have also been investigated, with some di- and trimethoxylated derivatives showing cytotoxicity against cancer cell lines. nih.gov The specific 4,5-dimethoxy pattern in the target compound, combined with bromine at the 2-position, creates a unique electronic and steric environment that dictates its interaction with biological targets. This substitution pattern is found in derivatives that exhibit cytotoxicity, such as certain sulphonamides and chalcones. researchgate.netcsic.es

Influence of the Cinnamic Acid Moiety on Pharmacological Profiles

The cinnamic acid structure itself, composed of a phenyl ring linked to an acrylic acid group, serves as a fundamental scaffold for a multitude of biologically active compounds. nih.govhmdb.ca This moiety is a key intermediate in the biosynthesis of many natural products and is recognized for its own intrinsic pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.netresearchgate.net

The biological efficacy of cinnamic acid derivatives is heavily dependent on the substituents attached to this core structure. nih.govresearchgate.net The acrylic acid side chain and the phenyl ring are both amenable to modification, allowing for the generation of a diverse library of compounds with enhanced or altered activities. nih.gov The double bond in the acrylic acid portion, typically in the more stable trans configuration, and the carboxylic acid group are key features for biological interaction. nih.gov

The cinnamic acid moiety is considered an excellent scaffold for designing enzyme inhibitors. taylorandfrancis.com It can fit into the active sites of enzymes, such as cholinesterases, and form intermolecular interactions that lead to inhibition. taylorandfrancis.com Hybrid molecules that combine the cinnamic acid scaffold with other pharmacophores have been developed to create multi-target drugs for complex diseases. mdpi.comnih.gov For example, cinnamic acid has been hybridized with 1,2,4-triazole (B32235) to create potent antioxidant and lipoxygenase inhibitors. mdpi.com

Comparative SAR with Other Halogenated and Methoxylated Cinnamic Acids

The structure-activity relationship (SAR) of this compound can be better understood by comparing it with other related cinnamic acids. The nature and position of both halogen and methoxy substituents dramatically influence biological activity.

Halogen Substitution: Studies on various molecular scaffolds show that the type of halogen (fluorine, chlorine, bromine, iodine) and its position are critical. In a series of halogenated N,N′-diphenethylethylenediamines evaluated for sigma (σ₁) receptor binding, bromine or fluorine substituents at a given position generally conferred higher affinity than an iodine substituent. nih.gov This suggests that for a given position, bromine may be more favorable than larger halogens for certain receptor interactions. The position of the halogen is also paramount. For example, in a series of substituted sulphonamides, a bromo substituent at the 4-position of a 2,5-dimethoxy ring was highly favorable for cytotoxic activity, while a bromo group at the 2-position of a 3,5-dimethoxy ring was detrimental. csic.es This highlights the intricate interplay between the halogen's position and the background substitution pattern.

Methoxy Substitution: The pattern of methoxylation is a key determinant of efficacy. Comparing 3,4-dimethoxycinnamic acid derivatives to those with other substitutions reveals significant differences. For instance, in one study, a sinapic acid derivative (3,5-dimethoxy-4-hydroxy) was found to be a more potent antioxidant and hypolipidemic agent than the corresponding ferulic acid derivative (3-methoxy-4-hydroxy). mdpi.com Another study noted that while 4-methoxy and 3,4-dimethoxy cinnamic derivatives are implicated in soybean lipoxygenase inhibition, a 3,4,5-trimethoxy substitution appears to diminish this inhibitory activity. mdpi.com This indicates that simply increasing the number of methoxy groups does not guarantee increased activity and that an optimal pattern exists for specific biological targets.

The combination of both halogen and methoxy groups, as in this compound, creates a unique SAR profile. Research on chalcones derived from 2-bromo-4,5-dimethoxybenzaldehyde showed moderate anticancer activity. researchgate.net Similarly, studies on sulphonamides revealed that a 4-bromo-2,5-dimethoxy substitution pattern resulted in potent antiproliferative compounds that target tubulin. nih.govcsic.es This specific combination of a halogen and multiple methoxy groups can lead to potent biological activity, likely through a combination of favorable electronic properties, metabolic stability, and specific interactions at the target site.

| Compound Class | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| Chalcone | 2'-hydroxy-2-bromo-4,5-dimethoxy | Moderate anticancer activity (MCF-7 cells, IC50 = 42.19 µg/mL) | researchgate.net |

| Sulphonamide | 4-bromo-2,5-dimethoxy | Potent antiproliferative activity; tubulin inhibition | nih.govcsic.es |

| Cinnamic Acid Derivative | 3,4,5-trimethoxy | Diminished lipoxygenase inhibition compared to dimethoxy derivatives | mdpi.com |

| Cinnamic Acid Derivative | Sinapic Acid (3,5-dimethoxy-4-hydroxy) | More potent antioxidant/hypolipidemic than ferulic acid derivative | mdpi.com |

| Diphenethylethylenediamine | Bromo or Fluoro substitution | Higher σ1 receptor affinity compared to Iodo substitution | nih.gov |

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques are invaluable tools for understanding the structure-activity relationships of molecules like this compound at a molecular level. Methods such as molecular docking and quantum chemical calculations provide insights that complement experimental findings.

Docking Studies and Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ui.ac.id This approach has been widely applied to cinnamic acid derivatives to elucidate their mechanism of action.

For example, docking studies have been performed to understand how cinnamic acid hybrids bind to and inhibit enzymes like soybean lipoxygenase. mdpi.com These studies can reveal key interactions, such as hydrophobic interactions and hydrogen bonds, between the ligand and amino acid residues in the enzyme's active site. mdpi.com In one study, a potent cinnamic acid hybrid formed hydrophobic interactions with several residues and a π-cation interaction with a lysine (B10760008) residue within the lipoxygenase binding pocket. mdpi.com

Similarly, docking simulations have been used to investigate the inhibition of human-neutral α-glucosidase by cinnamic acid derivatives, helping to identify potent inhibitors based on predicted binding energies. ui.ac.id For other classes of compounds featuring the bromo-dimethoxy phenyl motif, such as certain sulphonamides, docking studies have suggested a distinct binding mode within the colchicine (B1669291) site of tubulin, explaining their potent antimitotic activity. nih.gov Although specific docking studies for this compound are not detailed in the provided results, the application of this technique to structurally similar compounds demonstrates its utility in identifying potential biological targets and rationalizing observed activities.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including charge distribution, orbital energies, and reactivity. researchgate.net These methods can predict the physicochemical properties of molecules before they are synthesized, offering a powerful tool for drug design. researchgate.net

For cinnamic acid derivatives, quantum mechanics/molecular mechanics (QM/MM) calculations have been used to illustrate the binding orientations of these molecules within the cavity of β-cyclodextrin, complementing experimental observations. nih.gov Such calculations can provide a detailed understanding of the non-covalent interactions driving complex formation.

In the context of halogenated compounds, quantum chemical calculations are particularly useful for understanding the reactivity of the carbon-halogen bond. researchgate.net For instance, DFT studies on 5-bromo-porphyrins have been used to evaluate the influence of other substituents on the electrophilicity of the carbon atom attached to the bromine, thereby predicting the molecule's reactivity towards nucleophilic substitution. researchgate.net The analysis of unoccupied molecular orbitals and atomic charges can reveal which compounds in a series are most reactive. researchgate.net Applying these principles to this compound could provide a deeper understanding of its electronic structure and how the interplay between the electron-donating methoxy groups and the electron-withdrawing bromo and carboxylic acid groups influences its reactivity and potential for biological interactions.

Pharmacokinetics, Metabolism, and Toxicology Excluding Dosage/administration

Absorption, Distribution, and Excretion Studies

There is currently no available scientific literature detailing the absorption, distribution, and excretion (ADME) of 2-Bromo-4,5-dimethoxycinnamic acid in any biological system. Research into how this compound is taken up by the body, where it travels, and how it is ultimately eliminated has not been published.

While studies exist for structurally related compounds, such as the methoxylated derivatives of cinnamic acid, this specific bromo- and dimethoxy-substituted variant has not been the subject of published pharmacokinetic research. nih.gov For instance, studies on ferulic acid, another cinnamic acid derivative, show it is primarily absorbed from the stomach in rats. nih.gov However, such findings cannot be extrapolated to this compound due to structural differences that can significantly alter biological behavior.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound is unknown. There are no published studies that identify its metabolic pathways or the resulting metabolites. Research on the metabolism of the related psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) has identified several metabolites, including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). nih.gov However, the metabolic journey of a cinnamic acid derivative would differ significantly from that of a phenethylamine, and thus this information cannot be applied to this compound.

A patent for the preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile mentions 2-bromo-4,5-dimethoxycinnamonitrile as an intermediate, but this does not provide insight into the biological metabolism of the acid form of the compound. google.com

Interactions with Biological Systems and Enzymes

Specific data on the interactions of this compound with biological systems, including enzymes, is not available in published literature. While research has been conducted on the biological activities of other methoxylated cinnamic acid derivatives, highlighting their potential as antimicrobial, antidiabetic, and anticancer agents, these findings are not specific to the bromo-substituted compound . nih.gov The presence and position of the bromine atom could fundamentally alter its interaction with biological targets.

Potential Therapeutic and Industrial Applications

Development of Novel Pharmaceutical Agents

While direct evidence is wanting, the potential for 2-Bromo-4,5-dimethoxycinnamic acid to serve as a scaffold or precursor in drug discovery cannot be entirely dismissed. The broader family of cinnamic acid derivatives has been investigated for various therapeutic effects.

Currently, there is no published research identifying this compound as a lead compound for any specific therapeutic target. A related compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which can be synthesized from a derivative of this compound, has been studied for its anticancer activity against breast cancer cell lines. uni.lu This suggests that the core structure may have biological relevance, but further studies are necessary to establish the activity of the acid itself.

There is no information available in the scientific literature regarding the use of this compound in any prodrug strategies.

Cosmetic Formulations and Dermatological Applications

No studies or reports were found that detail the use of this compound in cosmetic or dermatological formulations. While some bromophenol derivatives have been investigated for their antioxidant properties in skin cells, this research does not specifically include this compound. sigmaaldrich.com

Food and Agricultural Science Applications

The potential for this compound in the food and agricultural industries remains uninvestigated, with no available data on its use in these sectors.

There is no evidence to suggest that this compound has been considered or tested for use as a food additive or stabilizer.

Similarly, no information is available regarding the evaluation of this compound as a potential agent for pest control.

Material Science and Polymer Chemistry Applications

While specific, in-depth research on the role of this compound in material science and polymer chemistry is limited, its structural features provide a basis for exploring its potential applications. The molecule possesses several reactive sites that are characteristic of monomers used in the synthesis of a variety of polymers.

Theoretically, the carboxylic acid group allows for the formation of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. The carbon-carbon double bond in the acrylic acid moiety suggests its potential use in addition polymerization or as a site for post-polymerization modification. Furthermore, the bromo and methoxy (B1213986) groups on the aromatic ring can influence the electronic properties and reactivity of the molecule, and by extension, the physical and chemical characteristics of any resulting polymer. These characteristics could include thermal stability, solubility, and optical properties.

The general class of cinnamic acids and their derivatives are well-known for their application in creating photocrosslinkable polymers. This property arises from the [2+2] cycloaddition reaction of the cinnamic moiety upon exposure to ultraviolet (UV) light, which leads to the formation of a cyclobutane (B1203170) ring and results in the crosslinking of polymer chains. This process is valuable in the development of photoresists, adhesives, and biocompatible hydrogels. While no specific studies have been found that demonstrate this for this compound, its structural similarity to other photochemically active cinnamic acid derivatives suggests it could potentially be used in similar applications.

Despite the theoretical potential, it is important to note that the compound has been mentioned in patents for applications outside of polymer science, such as in the synthesis of novel antidepressants and other bioactive compounds. It has also been identified as a constituent in certain plant extracts. However, detailed research findings and data tables specifically outlining its use and performance as a monomer or material precursor are not currently available in the public domain. Further investigation and experimental studies are required to fully elucidate the practical applications of this compound in the fields of material science and polymer chemistry.

Analytical and Characterization Techniques in 2 Bromo 4,5 Dimethoxycinnamic Acid Research

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic techniques are paramount in the structural elucidation of 2-Bromo-4,5-dimethoxycinnamic acid, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and other substituted cinnamic acids. researchgate.netnih.govlibretexts.org

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons on the aromatic ring, the vinyl group of the cinnamic acid moiety, and the methoxy (B1213986) groups. The protons on the aromatic ring would appear as distinct singlets or doublets, with their chemical shifts influenced by the presence of the bromo and dimethoxy substituents. The vinyl protons would exhibit characteristic shifts and coupling constants, indicative of their trans or cis configuration. The protons of the two methoxy groups would likely appear as sharp singlets.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. docbrown.info The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy groups. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position. The carbon atoms of the methoxy groups would appear at distinct upfield shifts.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.5 | s or d |

| Aromatic-H | ~6.8-7.2 | s or d |

| Vinyl-H (α to COOH) | ~6.3-6.6 | d |

| Vinyl-H (β to COOH) | ~7.6-7.9 | d |

| Methoxy-H | ~3.8-4.0 | s |

| Carboxylic Acid-H | ~12.0-13.0 | br s |

| Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. |

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of a related compound, 2-Bromo-4,5-dimethoxyphenylacetic acid, provides insight into the expected vibrational frequencies. nist.gov Key characteristic absorption bands would include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp C=O stretch from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

C=C stretching vibrations from the aromatic ring and the vinyl group, appearing in the 1450-1650 cm⁻¹ region.

C-O stretching vibrations from the methoxy groups and the carboxylic acid, typically observed between 1000-1300 cm⁻¹.

C-Br stretching vibrations, which would appear at lower frequencies, generally below 800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. In the mass spectrum of a similar compound, 2-Bromo-4,5-dimethoxyphenylacetic acid, the molecular ion peak would be observed. nist.govuni.lu For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). miamioh.edu

Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org Other fragmentations could involve cleavage of the methoxy groups or the side chain.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-OH]+ | Loss of a hydroxyl radical |

| [M-COOH]+ | Loss of the carboxylic acid group |

| [M-CH₃]+ | Loss of a methyl radical from a methoxy group |

| Note: The presence and relative abundance of these fragments would be determined by the specific ionization technique and energy used. |

Chromatographic Methods (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like cinnamic acids, derivatization is often necessary to increase their volatility. researchgate.net A common derivatization method is silylation, which converts the acidic proton of the carboxylic acid into a less polar trimethylsilyl (B98337) (TMS) ether. researchgate.net The resulting derivative is more amenable to GC analysis. The mass spectrometer then provides fragmentation patterns for the derivatized compound, aiding in its identification. The analysis of various cinnamic acid derivatives by GC-MS has been documented, providing a basis for developing a method for this compound. hmdb.camdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for this compound. sielc.comsielc.comscirp.orgnih.govresearchgate.net Reversed-phase HPLC is the most common mode used for the separation of cinnamic acids and their derivatives.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comscirp.orgnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with different polarities. Detection is commonly performed using a UV detector, as the aromatic ring and the conjugated system of the cinnamic acid moiety absorb UV light. sielc.comscirp.org

Typical HPLC Parameters for Cinnamic Acid Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280-320 nm |

| Injection Volume | 10-20 µL |

X-ray Crystallography for Structural Elucidation

Purity Assessment and Quality Control in Research

Ensuring the purity of this compound is critical for the validity of research findings. Commercially available samples are often sold with a stated purity, for instance, 97%. fishersci.nl However, independent verification is a crucial aspect of quality control in a research setting.

HPLC is a primary tool for purity assessment. pensoft.netplos.org By developing a suitable HPLC method, as described in section 7.2, the main peak corresponding to this compound can be separated from any impurity peaks. The area of each peak is proportional to the concentration of the corresponding component. The purity can then be calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Other techniques that can be used for purity assessment include:

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. The presence of impurities typically broadens and depresses the melting point.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Br, etc.) in the compound. The experimental values should match the theoretical values calculated from the molecular formula.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the number of components in a sample. A single spot on the TLC plate under various solvent systems is an indication of high purity.

By employing a combination of these analytical and characterization techniques, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their scientific work.

Future Research Directions and Challenges

Targeted Drug Delivery Systems for 2-Bromo-4,5-dimethoxycinnamic Acid

A primary challenge in the clinical application of many phytochemicals, including cinnamic acid derivatives, is their limited bioavailability, poor water solubility, and metabolic instability. rsc.orgrsc.org Future research will likely focus on developing sophisticated drug delivery systems to overcome these limitations for this compound. Nanotechnology offers a promising approach, with nanocarriers capable of enhancing solubility, improving absorption, and enabling controlled release of the compound. rsc.org

Potential nanovehicles could include liposomes, polymeric nanoparticles, and nanoemulsions. For instance, encapsulating the compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been shown to enhance the solubility and cytotoxicity of cinnamic acid against breast cancer cells. rsc.org Another strategy involves aptamer-guided drug delivery systems, which could specifically target cancer cells, thereby increasing efficacy and reducing off-target effects. rsc.org Research in this area will need to establish the most effective nanoformulation for this compound, optimizing for stability, drug loading capacity, and release kinetics.

Table 1: Potential Nanocarrier Systems for Cinnamic Acid Derivatives

| Nanocarrier Type | Potential Advantages | Relevant Research Findings |

| Polymeric Nanoparticles (e.g., PLGA) | Enhanced solubility, controlled release, improved bioavailability. rsc.org | Optimized PLGA nanoparticles increased cinnamic acid's cytotoxicity and reduced tumor size in animal models. rsc.org |

| Aptamer-Guided Systems | High specificity for target cells (e.g., cancer cells), reduced systemic toxicity. rsc.org | An aptamer-guided system using aminated starch successfully encapsulated p-coumaric acid for targeted delivery. rsc.org |

| Nanoemulsions | Improved solubility and absorption of lipophilic compounds. | A self-nanoemulsifying drug delivery system for trans-cinnamic acid showed enhanced pharmacodynamic effects in diabetic models. nih.gov |

| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs. | Liposomal formulations are a common strategy for improving the delivery of various natural products. |

Combinatorial Chemistry and High-Throughput Screening for Derivatives

To explore the full therapeutic landscape of this compound, future efforts will involve the generation of compound libraries through combinatorial chemistry. This approach allows for the rapid synthesis of a large number of derivatives by systematically modifying the core structure. researchgate.net The structural features of this compound—the benzene (B151609) ring, the acrylic acid group, and the bromo and methoxy (B1213986) substituents—are all amenable to modification to enhance biological efficacy. mdpi.com

These newly created libraries of derivatives can then be subjected to high-throughput screening (HTS) to quickly assess their activity against various biological targets. igi-global.com For example, HTS assays can be used to identify derivatives with potent anticancer, anti-inflammatory, or antimicrobial properties. nih.govmdpi.com A United States patent has already identified this compound as a building block for creating combinatorial libraries of oxazolidinones, demonstrating its utility in the discovery of new drug candidates. igi-global.com This strategy of synthesis and screening is crucial for structure-activity relationship (SAR) studies, which aim to identify the specific structural features responsible for a compound's therapeutic effects. researchgate.netrsdjournal.org

Clinical Translation Potential and Pre-clinical Studies

Translating a promising natural product from the lab to the clinic is a complex process fraught with challenges, including issues with bioavailability, molecular complexity, and potential toxicity. nih.govmdpi.com For this compound, a significant future direction is the rigorous pre-clinical evaluation required to bridge this translational gap. osf.io While direct pre-clinical studies on this specific compound are not yet widely published, research on its precursors and closely related analogues provides a roadmap.

For instance, a chalcone (B49325) derivative synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) showed moderate activity against breast cancer (MCF-7) cell lines, suggesting a potential application in oncology. researchgate.netresearchgate.net Furthermore, a novel series of compounds based on a 3-bromo-4,5-dimethoxy-phenyl moiety demonstrated potent cytotoxic and antivascular effects in cancer models, supporting the potential of this substitution pattern. researchgate.net Pre-clinical studies on other cinnamic acid derivatives have shown hepatoprotective effects in animal models of liver damage. nih.gov

Future pre-clinical work on this compound must include comprehensive pharmacokinetic, toxicological, and efficacy studies in relevant animal models to establish a foundation for potential human clinical trials. mdpi.comconsensus.app

Addressing Challenges in Synthetic Scale-Up and Cost-Effectiveness

A patented method for the synthesis of the related compound, 2-bromo-4,5-dimethoxybenzoic acid, from inexpensive 3,4-dimethoxy-toluene highlights a potential route for scalable production of key intermediates. google.com This method is described as having readily available raw materials, high yield, and being suitable for industrial mass production. google.com To overcome the limitations of traditional batch synthesis, modern technologies like microwave-assisted, continuous flow organic synthesis (MACOS) could be explored. nih.gov This approach can remove the limitations imposed by vessel size and allow for the multi-gram synthesis required for extensive pre-clinical and clinical studies. nih.gov Overcoming challenges such as maintaining optimal reaction conditions (e.g., temperature, pH) and ensuring process sterility at a larger scale will be critical. sagentia.com

Table 2: Key Considerations for Synthetic Scale-Up

| Challenge | Potential Solution / Approach | Rationale |

| Cost of Starting Materials | Route scouting to identify inexpensive and readily available precursors (e.g., 3,4-dimethoxy-toluene). contractpharma.comgoogle.com | Reduces overall production cost, making the final product economically viable. |

| Process Safety & Scalability | Employing continuous flow synthesis (e.g., MACOS). nih.gov | Offers better control over reaction parameters, improves safety, and removes limitations of batch reactor size. |

| Reaction Efficiency & Yield | Optimization of reaction conditions (catalysts, solvents, temperature). nih.gov | Maximizes product output and minimizes waste, improving cost-effectiveness. |

| Product Purity & Quality | Developing robust purification methods suitable for large quantities. nih.gov | Ensures the final active pharmaceutical ingredient (API) meets stringent quality standards for clinical use. |

Exploration of Synergistic Effects with Other Therapeutic Agents

Combination therapy is an increasingly important strategy in modern medicine, as it can enhance therapeutic efficacy, reduce required doses, and overcome drug resistance. nih.gov A significant area of future research for this compound is the exploration of its synergistic effects with other therapeutic agents. The compound's inherent biological activities could be amplified or complemented when used in combination.

Studies on related compounds have already demonstrated the potential of this approach. For example, a synergistic antibacterial effect was observed when cinnamaldehyde (B126680) was combined with cinnamic acid. researchgate.net In the context of metabolic diseases, cinnamic acid derivatives have been shown to have a synergistic effect on glucose uptake when combined with oral hypoglycemic drugs like metformin. nih.gov Given that this compound possesses antioxidant properties, it could potentially be combined with other antioxidants or with pro-oxidant cancer therapies to enhance their effects or mitigate side effects. nih.govplos.org Future studies should utilize high-throughput screening of drug combinations to identify promising synergistic interactions for various disease models, which could increase the therapeutic selectivity and applicability of the compound. nih.gov

Sustainable Production and Bioprospecting for Natural Sources

The production of this compound currently relies on chemical synthesis. However, its identification in various natural sources opens up avenues for sustainable production and bioprospecting. The compound has been detected in the stems of Cercis chinensis, the medicinal plant Dysphania ambrosioides, and as a metabolite in microalgae. rsc.orgmdpi.comjst.go.jp

Future research should focus on "green" extraction technologies to isolate the compound from these natural sources in an environmentally friendly and efficient manner. nih.gov Techniques such as Pulsed Ultrasound-Assisted Extraction (PUAE), microwave-assisted extraction (MAE), and supercritical fluid extraction minimize the use of toxic organic solvents and reduce energy consumption compared to conventional methods. igi-global.commdpi.comjst.go.jp Another sustainable approach is the use of microbial biotransformation, where microorganisms are used to generate new, potentially more active, derivatives of cinnamic acid. rsc.org Further bioprospecting of plants, fungi, and marine organisms may reveal new, more abundant natural sources of this compound or its close analogues, providing a sustainable alternative to total chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-bromo-4,5-dimethoxycinnamic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a modified Perkin reaction using 2-bromo-4,5-dimethoxybenzaldehyde and malonic acid under acidic conditions. Evidence suggests refluxing in acetic anhydride with catalytic pyridine achieves yields of ~65–70% . Optimization includes controlling stoichiometry (1:1.2 aldehyde:malonic acid) and reaction time (8–12 hours). Recrystallization from ethanol/water mixtures improves purity (>97%) . For scale-up, inert atmospheres (N₂) minimize oxidative by-products.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1697 cm⁻¹ and C=C (aromatic) at ~1596 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.87–3.90 ppm, singlet), trans-olefinic protons (δ 6.55 and 7.60 ppm, J = 16.0 Hz), and aromatic protons (δ 6.58–6.77 ppm) .

- Melting Point : Reported mp 240–244°C (lit. 246–247°C); deviations suggest impurities, requiring recrystallization .

Q. What are common functionalization reactions involving this compound?

- Methodological Answer : The bromine substituent enables cross-coupling (e.g., Suzuki-Miyaura) for aryl diversification. The carboxylic acid group allows esterification (via Fischer-Speier) or amidation. For example, coupling with pinacol boronic esters under Pd(PPh₃)₄ catalysis (80°C, DMF) introduces aryl groups at the bromine site . Demethylation (HBr-HOAc, 110°C) generates phenolic derivatives for further substitution .

Advanced Research Questions

Q. How do substituent positions (bromo, methoxy) influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The bromine at position 2 and methoxy groups at 4/5 create steric and electronic effects. Methoxy groups activate the ring via electron donation, directing nucleophiles to the para position relative to bromine. However, steric hindrance from the 4,5-dimethoxy groups slows substitution. Kinetic studies (e.g., using NaSPh in DMSO at 60°C) reveal a 10-fold lower rate compared to non-methoxy analogs . Computational modeling (DFT) can predict regioselectivity .

Q. What analytical challenges arise when characterizing this compound in complex mixtures?

- Methodological Answer : Co-elution with structurally similar cinnamic acids (e.g., sinapic acid) complicates HPLC analysis. Use UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/MeCN) to resolve peaks. MRM transitions (e.g., m/z 279 → 261 for the parent ion) enhance specificity . For NMR, deuterated DMSO suppresses solvent interference with aromatic protons .

Q. How can reaction mechanisms for unexpected by-products (e.g., debromination) be investigated?

- Methodological Answer : Track debromination via GC-MS or LC-HRMS. In HBr-HOAc reactions, trace water may hydrolyze C-Br bonds, forming 4,5-dimethoxycinnamic acid. Isotopic labeling (e.g., D₂O in reaction media) and kinetic isotope effects (KIE) studies differentiate between SN1/SN2 pathways . Control experiments with anhydrous conditions (molecular sieves) minimize hydrolysis .

Data Contradictions and Resolution

- Melting Point Discrepancies : Reported mp ranges (240–247°C) may stem from polymorphs or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and optimize recrystallization solvents .

- Reaction Pathway Ambiguities : Conflicting reports on demethylation vs. debromination ( vs. 10) require mechanistic probes (e.g., radical traps like TEMPO to test for radical intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。